

A Comparative Guide to GPR119 Agonists for Metabolic Disease Research

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Compound of Interest

Compound Name: (1S)-1-(piperidin-4-yl)ethan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various G-protein coupled receptor 119 (GPR119) agonists, offering insights into their performance based on available experimental data. While this guide aims to be a valuable resource for researchers in the field of metabolic diseases, it is important to note that a thorough search of publicly available scientific literature and chemical databases did not yield any specific data for (1S)-1-(piperidin-4-yl)ethan-1-ol as a GPR119 agonist. Therefore, this document will focus on a comparative analysis of other well-characterized GPR119 agonists.

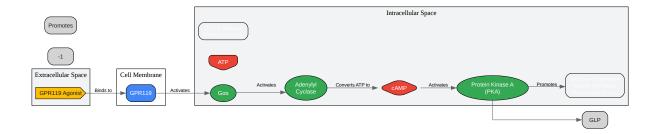
Introduction to GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion from β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3] This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[2] GPR119 agonists can be broadly categorized into endogenous ligands, such as oleoylethanolamide (OEA), and a wide array of synthetic small molecules.[3]

GPR119 Signaling Pathway



Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs subunit of the G protein. This stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP promotes the release of GLP-1.



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GPR119 Signaling Cascade

Comparative In Vitro Potency of GPR119 Agonists

The following table summarizes the in vitro potency (EC50) of various synthetic GPR119 agonists from different chemical series, as determined by cAMP accumulation assays in recombinant cell lines expressing human GPR119.



Compound Name/Reference	Chemical Class	EC50 (nM) for human GPR119	Reference(s)
APD597	6-membered heterocyclic core	46	[5]
AR231453	6-membered heterocyclic core	4.7 - 9	[5]
MBX-2982	Not specified	Not specified in provided abstracts	[5]
DS-8500a	Not specified	51.5	
ZB-16	Not specified	7.3 - 9.7	[6]
Compound 28	Benzyloxy analogue	8.7	[7]
ps297	Small molecule	Not specified in provided abstracts	[8]
ps318	Small molecule	Not specified in provided abstracts	[8]
N-(Piperidin-4-yl)-N- (trifluoromethyl)pyrimi din-4-amine derivative (Compound 27)	Pyrimidine derivative	Potent and orally bioavailable	[9]

Note: EC50 values can vary between different studies and assay conditions. This table provides a general comparison based on the available data.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test is a standard in vivo model to evaluate the efficacy of antidiabetic compounds. The test measures the ability of a compound to reduce blood glucose excursion following an oral glucose challenge.



Compound Name/Referen ce	Animal Model	Dose	Reduction in Glucose Excursion (AUC)	Reference(s)
Compound 28	Mouse	3 mg/kg	Dose-dependent lowering	[7]
DS-8500a	Japanese patients with T2DM	50 mg and 75 mg	Significantly lowered glucose AUC0–3h	
ZB-16	Rat model of T2D	1 mg/kg daily for 28 days	Significant reduction in blood glucose	
N-(Piperidin-4- yl)-N- (trifluoromethyl)p yrimidin-4-amine derivative (Compound 27)	Diabetic animal model	Not specified	Effectively lowered plasma glucose excursion	[9]

Pharmacokinetic Profiles

The pharmacokinetic properties of GPR119 agonists are crucial for their development as oral therapeutics. The table below summarizes key pharmacokinetic parameters for selected agonists.



Compound Name/Reference	Species	Key Pharmacokinetic Features	Reference(s)
ps297	Mouse	Poor oral absorption, low systemic bioavailability (Cmax 23 ± 19 ng/mL, Tmax 0.5 - 1 h)	[8]
ps318	Mouse	Poor oral absorption, low systemic bioavailability (Cmax 75 ± 22 ng/mL, Tmax 0.25 - 0.5 h)	[8]
ZB-16	Rat	Prolonged half-life (>12 h), low plasma exposure, high distribution volume	[10][6]

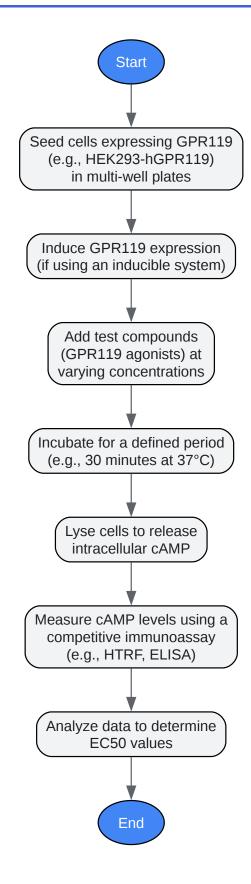
Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of GPR119 agonists.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP following receptor activation.





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cAMP Accumulation Assay Workflow



Methodology:

- Cell Culture: Cells stably or transiently expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
- Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere.
- Compound Addition: Test compounds are serially diluted and added to the cells. A known GPR119 agonist is used as a positive control.
- Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
- Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value for each compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

- Islet or Cell Culture: Pancreatic islets (e.g., from mice or humans) or an insulin-secreting cell line (e.g., MIN6) are cultured.
- Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
- Stimulation: The buffer is then replaced with a low-glucose or high-glucose (e.g., 16.7 mM) buffer, with or without the test compound.
- Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

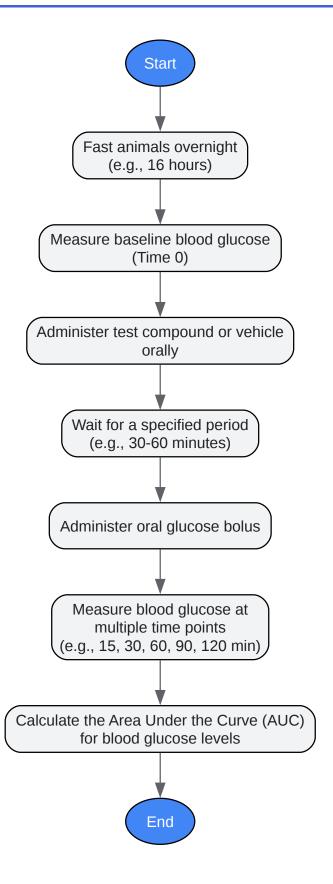


- Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA kit.
- Data Analysis: The insulin secretion in the presence of the compound is compared to the control (vehicle) at both low and high glucose concentrations to determine the glucosedependent insulinotropic effect.

Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of a compound on glucose homeostasis in an animal model.





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Oral Glucose Tolerance Test Workflow



Methodology:

- Animal Acclimation and Fasting: Rodents (e.g., mice or rats) are acclimated and then fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).
- Compound Administration: The test compound or vehicle is administered orally via gavage.
- Glucose Challenge: After a predetermined time (e.g., 30-60 minutes), a concentrated glucose solution is administered orally.
- Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the overall effect on glucose tolerance.

Conclusion

The landscape of GPR119 agonists is diverse, with numerous chemical scaffolds demonstrating potent in vitro activity and promising in vivo efficacy in preclinical models of type 2 diabetes. While many candidates have entered clinical trials, none have yet reached the market, highlighting the challenges in translating preclinical findings to human efficacy.[8] The data presented in this guide offer a comparative overview of several key GPR119 agonists, providing a valuable resource for researchers aiming to develop novel therapeutics targeting this receptor. Future research will likely focus on optimizing the pharmacokinetic properties and long-term efficacy and safety of these compounds. The piperidin-4-yl moiety is a common feature in several GPR119 agonist scaffolds, suggesting its importance for receptor interaction. Further investigation into derivatives of this scaffold, potentially including (1S)-1-(piperidin-4-yl)ethan-1-ol, could be a fruitful area of research.

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